4-(morpholin-4-yl)benzene-1-sulfonamide
CAS No.: 91619-25-9
Cat. No.: VC12021274
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91619-25-9 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.30 g/mol |
| IUPAC Name | 4-morpholin-4-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14) |
| Standard InChI Key | YJAKCUQBRSBCQO-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Synthesis and Optimization
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. For analogous sulfonamide derivatives, microwave methods reduce synthesis time from 12–18 hours to 4–6 minutes while maintaining yields above 85% . This approach minimizes side reactions and enhances purity, as evidenced by nuclear magnetic resonance (NMR) spectra showing single-product dominance .
Table 1. Comparison of Synthesis Methods
| Method | Time | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Conventional Heating | 16 hours | 78–82 | 90–92% |
| Microwave Irradiation | 4–6 minutes | 85–87 | 95–97% |
Physicochemical Properties
Structural and Spectral Characteristics
The compound’s structure is confirmed via proton NMR (¹H-NMR) and liquid chromatography–mass spectrometry (LC-MS). Key spectral features include:
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¹H-NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.75 (t, 4H, morpholine OCH₂), 2.95 (t, 4H, morpholine NCH₂) .
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LC-MS: m/z 243.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₃S.
Solubility and Stability
Preliminary data indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under ambient conditions show no decomposition over 30 days, suggesting suitability for long-term storage.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 4-(morpholin-4-yl)benzene-1-sulfonamide exhibit broad-spectrum antimicrobial activity. In disk diffusion assays, Schiff base analogs demonstrate zones of inhibition up to 18 mm against Staphylococcus aureus and Escherichia coli at 50 μg/mL . Minimal inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to first-line antibiotics like ampicillin .
| Compound | BxPC-3 IC₅₀ (nM) | PC-3 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
|---|---|---|---|
| MM134 | 12 ± 1.2 | 18 ± 2.1 | 22 ± 1.8 |
| MM137 | 15 ± 1.5 | 24 ± 2.3 | 28 ± 2.0 |
Computational and Pharmacokinetic Profiling
In Silico ADMET Predictions
Machine learning models predict favorable absorption-distribution-metabolism-excretion-toxicity (ADMET) properties:
Target Engagement Simulations
Molecular docking reveals high-affinity interactions (ΔG < −8.5 kcal/mol) with PD-1/PD-L1 and BTK kinase, suggesting immunomodulatory and antiproliferative mechanisms .
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial and anticancer activities position it as a multifunctional scaffold. Current efforts focus on:
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Structure-Activity Relationship (SAR) Studies: Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring to enhance potency .
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to amplify antitumor immunity .
Industrial Scale-Up
Continuous-flow reactors are being explored to translate microwave synthesis to industrial production, aiming for kilogram-scale batches with >90% yield .
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